Steganacin

Stereochemistry-activity relationship Chiral natural product procurement Absolute configuration requirement

Steganacin is a dibenzocyclooctadiene lignan lactone first isolated from the stem bark of Steganotaenia araliacea. It belongs to the colchicine-site antimitotic class, competitively inhibiting colchicine binding to purified tubulin (Ki = 3.1 μM) and blocking microtubule assembly in vitro (ID50 = 1.5 μM).

Molecular Formula C24H24O9
Molecular Weight 456.4 g/mol
Cat. No. B1217048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteganacin
Synonymssteganacin
Molecular FormulaC24H24O9
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC
InChIInChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m0/s1
InChIKeyXJTXBUKLGQCZHC-GCKMJXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steganacin for Tubulin-Targeted Research: A Dibenzocyclooctadiene Lignan Lactone with Defined Colchicine-Site Pharmacology


Steganacin is a dibenzocyclooctadiene lignan lactone first isolated from the stem bark of Steganotaenia araliacea [1]. It belongs to the colchicine-site antimitotic class, competitively inhibiting colchicine binding to purified tubulin (Ki = 3.1 μM) and blocking microtubule assembly in vitro (ID50 = 1.5 μM) [2]. The naturally occurring (−)-enantiomer, bearing an (M)-axial configuration, is the pharmacologically active form [3]. Steganacin exhibits in vivo antitumor activity against P388 leukemia in mice and in vitro cytotoxicity against human carcinoma cell lines including KB nasopharyngeal and MDA-MB-468 breast cancer cells [4][5]. Its dibenzocyclooctadiene scaffold is structurally distinct from the aryltetralin framework of podophyllotoxin, yet both converge on the colchicine binding site via their shared trimethoxyphenyl pharmacophore [6].

Why In-Class Colchicine-Site Ligands Cannot Substitute for Steganacin in Experimental Programs


Despite sharing the colchicine binding site on tubulin, steganacin is not functionally interchangeable with podophyllotoxin, colchicine, or combretastatin. Steganacin exhibits a distinct rank-order pharmacological profile: it is less cytotoxic than colchicine in tumor cell panel screens, yet more potent than colchicine in antimitotic (ASK) and microtubule assembly inhibition assays [1]. This decoupling of cytotoxicity from antimitotic potency is not observed with podophyllotoxin and suggests a differential interaction with the colchicine site that may translate to altered cellular pharmacodynamics. Furthermore, the stereochemical requirement for activity is absolute—only the (−)-(M)-enantiomer is active, while the (+)-enantiomer and racemate show significantly reduced or absent activity [2]. This imposes stringent chiral purity requirements that eliminate racemic or misconfigured synthetic preparations as viable alternatives. Additionally, the dibenzocyclooctadiene lactone scaffold of steganacin contains a metabolically labile lactone ring that is a known site of epimerization at C2, leading to potency loss [3]. This scaffold-intrinsic liability means that even closely related dibenzocyclooctadiene congeners such as steganangin or episteganangin may display divergent stability and activity profiles, precluding casual substitution [1].

Steganacin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Comparators


Stereochemical Specificity: Only the (−)-(M)-Enantiomer of Steganacin Is Pharmacologically Active

The antitumor and antitubulin activity of steganacin is absolutely dependent on the (−)-(M)-axial configuration. The unnatural (+)-enantiomer and the racemic (±)-mixture exhibit markedly reduced cytotoxicity against KB cells in culture and diminished inhibition of cilia regeneration in Tetrahymena compared to the natural (−)-form [1]. This stereochemical stringency is a critical procurement specification: racemic or misconfigured synthetic steganacin is not an acceptable substitute. In contrast, podophyllotoxin's activity is less stereochemically absolute—4-deoxypodophyllotoxin retains comparable cytotoxicity despite structural modification [2].

Stereochemistry-activity relationship Chiral natural product procurement Absolute configuration requirement

Tubulin Polymerization Inhibition: Steganacin Outperforms Its Closest Synthetic Congener Isopicrostegane

In a systematic structure-antitubulin activity study of 23 synthetic steganacin congeners and analogues, (±)-steganacin inhibited microtubule assembly in vitro with an I50 of 3.5 μM, while (±)-isopicrostegane, its closest active congener in the series, showed an I50 of 5 μM [1]. This represents a 1.4-fold potency advantage for steganacin. Racemic isodeoxypodophyllotoxin, a podophyllotoxin-class comparator included in the same study, exhibited activity comparable to (−)-podophyllotoxin, but (−)-isodeoxypodophyllotoxin was totally inactive, highlighting the distinct SAR landscape of the steganacin scaffold [1]. The more recent 2025 total synthesis study reports that synthetic (−)-steganacin inhibits tubulin polymerization with substantially improved potency, consistent with the use of the enantiopure natural form rather than the racemate [2].

Microtubule assembly inhibition Structure-antitubulin activity relationship Synthetic analogue benchmarking

Colchicine Binding Site Competition: Steganacin Ki = 3.1 μM Defines a Quantifiable Affinity Benchmark for Tubulin Colchicine-Site Engagement

Steganacin is a competitive inhibitor of [³H]colchicine binding to purified tubulin with a Ki of 3.1 μM [1]. This affinity is within the same order of magnitude as colchicine itself (Ki ≈ 2.4 μM for tubulin) and podophyllotoxin (competitive inhibitor of colchicine binding) [2]. The competitive mechanism was confirmed: steganacin's trimethoxyphenyl ring interacts with the same tubulin subdomain that recognizes the trimethoxyphenyl A-ring of colchicine and podophyllotoxin [3]. Notably, the apparent affinity of [³H]colchicine for tubulin was calculated to be 2.1 μM in the same experimental system, indicating that steganacin binds with only slightly lower affinity than the radioligand itself [1]. In the broader colchicine-site ligand landscape, steganacin's Ki positions it as a moderate-affinity binder—weaker than combretastatin A4 (Ki = 3–120 nM) but comparable to colchicine and stronger than many synthetic colchicine-site probes .

Colchicine competitive binding Tubulin-ligand affinity Radioligand displacement assay

Antimitotic vs. Cytotoxic Potency Decoupling: Steganacin Is More Antimitotic Than Colchicine Despite Lower Cytotoxicity

In a head-to-head comparison within the same study using a panel of 11 human tumor cell lines, steganacin was less cytotoxic than colchicine, yet steganacin was more active than colchicine in both the ASK (astrocytoma) antimitotic assay and the in vitro microtubule assembly inhibition assay [1]. This decoupling of cytotoxicity from antimitotic potency—where a compound is simultaneously less cytotoxic but more antimitotic—is a pharmacologically distinctive profile among colchicine-site ligands. Podophyllotoxin, by contrast, typically shows concordance between cytotoxicity and antimitotic potency [2]. Steganacin also completely inhibits cleavage in sea urchin eggs at 3 × 10⁻⁷ M (300 nM) by preventing mitotic apparatus formation, demonstrating potent antimitotic activity in a non-mammalian developmental model [3].

Antimitotic activity Cytotoxicity profiling Therapeutic window ASK astrocytoma assay

MDA-MB-468 Breast Cancer Cell Antiproliferation: Synthetic (−)-Steganacin IC50 = 0.50 μM Defines a Modern Potency Benchmark

In the most recent total synthesis and biological evaluation (2025), synthetic (−)-steganacin was tested against MDA-MB-468 triple-negative breast cancer cells and exhibited potent antiproliferative activity with an IC50 of 0.50 μM [1]. This value provides a modern, enantiopure potency benchmark that supersedes older racemic data. For context, in the same 2025 study, synthetic analogues of (−)-steganacin were also evaluated, and the natural product itself served as the reference standard against which analogue potency was measured [1]. The 11-step synthesis from commercial substrates with 7% overall yield enables reproducible access to enantiopure material, eliminating the batch-to-batch variability inherent in natural product extraction [1].

Antiproliferation assay Breast cancer cell line Synthetic natural product validation MDA-MB-468

Scaffold-Metabolic Liability: Steganacin's Lactone Ring Is a Defined Site of Epimerization and Metabolic Degradation—A Differentiator from Triazole-Replaced Analogues

The lactone ring of steganacin (and podophyllotoxin) is described as the 'Achilles heel' of the scaffold, representing a defined site of metabolic degradation and C2 epimerization that causes significant potency loss [1]. This established liability has driven the design of triazole-based bioisosteric replacements using ruthenium-catalyzed click chemistry. The resulting 1,5-disubstituted 1,2,3-triazole analogues retained antitubulin activity but showed reduced cytotoxicity compared to podophyllotoxin, confirming that the lactone contributes quantitatively to potency [1]. Importantly, aza-analogue 3 of steganacin—where the lactone oxygen is replaced with nitrogen—was shown to possess in vitro and in vivo activity higher than natural (−)-steganacin, demonstrating that the lactone is a modifiable liability rather than a fixed pharmacophoric requirement [2]. This body of evidence means that steganacin users must account for lactone stability in experimental design: buffer pH, incubation time, and presence of esterases will influence effective concentration.

Lactone metabolic instability Epimerization liability Triazole bioisostere Steganacin scaffold optimization

Steganacin Procurement-Driven Application Scenarios: Where the Evidence Supports Prioritizing This Compound


Enantioselective Tubulin Pharmacology Studies Requiring a Defined (−)-(M)-Configured Colchicine-Site Ligand

For laboratories investigating the stereochemical determinants of colchicine-site ligand binding, (−)-steganacin is an essential tool compound. Unlike podophyllotoxin, whose stereochemical requirements are more permissive, steganacin exhibits absolute enantiomeric specificity—only the (−)-(M)-enantiomer is active [1]. This makes (−)-steganacin the preferred probe for studies correlating axial chirality with tubulin binding affinity, microtubule assembly inhibition, and downstream mitotic arrest. Procurement must specify enantiopure (−)-steganacin; racemic or (+)-material will produce false-negative results in any tubulin binding or functional assay [1].

Decoupling Mitotic Arrest from Cytotoxicity in Mechanisms-of-Action Studies

Steganacin's unique pharmacological profile—less cytotoxic than colchicine across a panel of 11 human tumor cell lines, yet more potent in antimitotic (ASK) and microtubule assembly inhibition assays [2]—positions it as a discriminating pharmacological probe. Researchers studying the disconnect between mitotic arrest and apoptotic commitment can use steganacin to induce robust microtubule disruption without the confounding high cytotoxicity of colchicine or podophyllotoxin. This decoupled profile is not replicated by any other colchicine-site ligand characterized to date [2].

Synthetic Chemistry and Medicinal Chemistry Programs Targeting the Dibenzocyclooctadiene Scaffold

The recent 11-step stereocontrolled total synthesis of (−)-steganacin (7% overall yield from commercial substrates) provides a reproducible synthetic route to enantiopure material [3]. Synthetic chemistry groups developing new atroposelective coupling methodologies or medicinal chemistry teams exploring steganacin analogues can use the 2025 synthetic protocol as a benchmark. The MDA-MB-468 IC50 of 0.50 μM serves as the reference potency value against which new synthetic analogues should be compared [3]. Additionally, the established lactone metabolic liability [4] provides a clear rationale for analogue design targeting improved stability.

Natural Product Authenticity and Chiral Purity Quality Control in Compound Management

For compound management facilities and screening collections, steganacin presents a clear chiral purity requirement. The Tomioka et al. 1991 study provides the definitive structure-activity evidence that only the (−)-(M)-enantiomer is active [1]. Quality control protocols should include chiral HPLC or optical rotation verification against literature values. A batch that fails enantiomeric purity testing is unsuitable for any biological assay and should be rejected. The colchicine competitive binding Ki of 3.1 μM [5] provides an orthogonal functional QC assay: a properly configured (−)-steganacin sample should competitively displace [³H]colchicine with this affinity.

Quote Request

Request a Quote for Steganacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.